molecular formula C15H23BrN2O3S B511367 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 459175-84-9

4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No. B511367
M. Wt: 391.3g/mol
InChI Key: YPXFDJRHSWOUDR-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide , also known by its chemical abbreviation BDA-366 , is a compound that has garnered interest in various research and industrial applications. Let’s explore its properties and characteristics further.



Synthesis Analysis

The synthesis of BDA-366 involves the reaction between 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole . This process yields the target compound, which exhibits the following structural features:



Molecular Structure Analysis


  • Molecular Formula : C₁₁H₁₁BrN₂O₃S

  • Molecular Weight : 331.19 g/mol

  • Chemical Structure :



Chemical Reactions Analysis

While specific chemical reactions involving BDA-366 may vary depending on the context, its functional groups (including the bromine, morpholine, and sulfonamide moieties) make it amenable to various transformations. Researchers have explored its reactivity in different synthetic pathways.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 468.8°C (predicted)

  • Density : Approximately 1.629 g/cm³ (predicted)

  • pKa : Approximately 6.65 (predicted)


Safety And Hazards


  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

  • Precautionary Statements : Handle with care, avoid contact with skin and eyes, and follow safety protocols.


Future Directions

As with any novel compound, future research should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Structure-Activity Relationships : Understand how modifications impact properties.

  • Applications : Explore industrial applications (e.g., as a reagent or catalyst).


properties

IUPAC Name

4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXFDJRHSWOUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide

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